Methylsuccinic anhydride
Overview
Description
Methylsuccinic anhydride, also known as 3-methyldihydrofuran-2,5-dione, is an organic compound with the molecular formula C5H6O3. It is a colorless solid that is the anhydride form of methylsuccinic acid. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylsuccinic anhydride can be synthesized through the dehydration of methylsuccinic acid. One common method involves the use of a dehydrating agent such as acetyl chloride or phosphoryl chloride. The reaction typically occurs under controlled conditions to ensure the complete conversion of the acid to the anhydride.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of citric acid or its derivatives. This process includes decarboxylation and dehydration steps, usually carried out in the presence of a metallic catalyst at elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: Methylsuccinic anhydride undergoes various chemical reactions, including hydrolysis, esterification, and acylation.
Common Reagents and Conditions:
Hydrolysis: When reacted with water, this compound hydrolyzes to form methylsuccinic acid.
Esterification: In the presence of alcohols, it forms monoesters.
Acylation: It is used in acylation reactions under Friedel-Crafts conditions, where it reacts with aromatic compounds to form acylated products.
Major Products:
Hydrolysis: Methylsuccinic acid
Esterification: Monoesters of methylsuccinic acid
Acylation: Acylated aromatic compounds.
Scientific Research Applications
Methylsuccinic anhydride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of polyamides and polyesters.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of resins, coatings, and adhesives.
Mechanism of Action
The mechanism of action of methylsuccinic anhydride involves its reactivity as an anhydride. It readily reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of corresponding acids, esters, and amides. The molecular targets and pathways involved in these reactions are primarily based on the electrophilic nature of the anhydride group, which facilitates nucleophilic attack .
Comparison with Similar Compounds
- Succinic anhydride
- Maleic anhydride
- Glutaric anhydride
- Citraconic anhydride
Comparison: Methylsuccinic anhydride is unique due to the presence of a methyl group, which influences its reactivity and physical properties. Compared to succinic anhydride, it has a slightly higher molecular weight and different reactivity patterns due to the methyl substitution. Maleic anhydride and citraconic anhydride, on the other hand, have different structural features and reactivity profiles, making this compound distinct in its applications and chemical behavior .
Properties
IUPAC Name |
3-methyloxolane-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFATXMYLKPCSCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871900 | |
Record name | 2,5-Furandione, dihydro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4100-80-5, 6973-20-2 | |
Record name | Methylsuccinic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4100-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,5-Furandione, dihydro-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004100805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylsuccinic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65437 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Pyrotartaric anhydride | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43978 | |
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Record name | 2,5-Furandione, dihydro-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,5-Furandione, dihydro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylsuccinic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.700 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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